Dicalcium Etidronate

Description

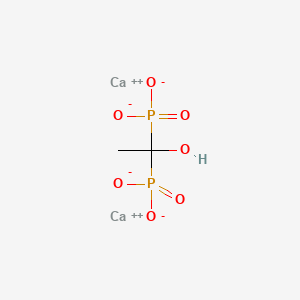

Structure

2D Structure

3D Structure of Parent

Properties

CAS No. |

34204-90-5 |

|---|---|

Molecular Formula |

C2H4Ca2O7P2 |

Molecular Weight |

282.15 g/mol |

IUPAC Name |

dicalcium;1,1-diphosphonatoethanol |

InChI |

InChI=1S/C2H8O7P2.2Ca/c1-2(3,10(4,5)6)11(7,8)9;;/h3H,1H3,(H2,4,5,6)(H2,7,8,9);;/q;2*+2/p-4 |

InChI Key |

TUBWTBBJUXNAAK-UHFFFAOYSA-J |

SMILES |

CC(O)(P(=O)([O-])[O-])P(=O)([O-])[O-].[Ca+2].[Ca+2] |

Canonical SMILES |

CC(O)(P(=O)([O-])[O-])P(=O)([O-])[O-].[Ca+2].[Ca+2] |

Other CAS No. |

75323-71-6 |

Synonyms |

(1-hydroxyethylene)diphosphonic acid (1-hydroxyethylene)diphosphonic acid, Tetrapotassium Salt 1 Hydroxyethane 1,1 Diphosphonate 1 Hydroxyethylidene 1,1 Bisphosphonate 1,1 hydroxyethylenediphosphonate 1,1-hydroxyethylenediphosphonate 1-Hydroxyethane-1,1-Diphosphonate 1-Hydroxyethylene Diphosphonate, Disodium 1-Hydroxyethylidene-1,1-Bisphosphonate Dicalcium EHDP Dicalcium Etidronate Didronel Diphosphonate, Disodium 1-Hydroxyethylene Diphosphonic Acid, Hydroxyethylidene Disodium 1 Hydroxyethylene Diphosphonate Disodium 1-Hydroxyethylene Diphosphonate Disodium Etidronate EHDP EHDP, Dicalcium Ethanehydroxydiphosphonate Ethanehydroxyphosphate Etidronate Etidronate Disodium Etidronate, Dicalcium Etidronate, Disodium Etidronate, Sodium Etidronate, Tetrapotassium Salt Etidronic Acid HEDP HEDSPA Hydroxyethanediphosphonate Hydroxyethylidene Diphosphonic Acid Phosphonic acid, (1-hydroxyethylidene)bis-, disodium salt Salt Etidronate, Tetrapotassium Sodium Etidronate Tetrapotassium Salt Etidronate Xidifon Xidiphon Xydiphone |

Origin of Product |

United States |

Ii. Synthetic Methodologies and Compound Preparation in Research

Approaches for the Synthesis of Etidronate and its Calcium Salts

The synthesis of etidronate and its calcium salts involves several specialized techniques designed to create coatings or crystalline forms for research purposes. These methods include electrolytic deposition, co-precipitation, and ultrasonic synthesis, each offering unique advantages in controlling the final product's characteristics.

Electrolytic deposition (ELD) has been demonstrated as a viable technique for applying a thin layer of sparingly soluble calcium salt of etidronate onto implant surfaces. researchgate.netresearchgate.net This method is particularly useful for creating coatings on titanium substrates. researchgate.netnih.gov The process involves electrolysis in an electrolyte solution containing calcium and etidronate, with the titanium implant acting as the cathode. researchgate.net

Research has shown that this technique can produce a uniform, thin layer of calcium bisphosphonate on a titanium surface. researchgate.netnih.gov Characterization of these coatings reveals an amorphous structure with a globular morphology when viewed under a scanning electron microscope. researchgate.netnih.gov Importantly, analytical methods such as Electrospray-Ionization Mass-Spectrometry (ESI-MS) and Fourier-Transformed Infrared Spectroscopy (FTIR) have confirmed that the molecular structure of etidronate is preserved during the ELD process. researchgate.netnih.gov This approach is explored as a way to directly combine the bisphosphonate with implants to achieve localized effects. researchgate.net

Co-precipitation is a common method for synthesizing bisphosphonate-functionalized calcium phosphates (CaPs). nih.gov This technique generally allows for a higher amount of the drug to be incorporated compared to surface chemisorption. nih.govmdpi.com The process involves the simultaneous precipitation of calcium and phosphate (B84403) ions in the presence of the bisphosphonate. nih.gov

However, a significant challenge in this method is the high affinity of bisphosphonates for calcium ions. nih.govmdpi.com This strong attraction can lead to the preferential precipitation of a calcium-bisphosphonate salt, which in turn can hinder the formation of the desired calcium phosphate phase. nih.govmdpi.com To overcome this, modifications to the synthesis strategy are often required, such as adding the bisphosphonate after the initial nucleation and growth of the hydroxyapatite (B223615) crystals has begun. mdpi.com Despite these challenges, co-precipitation has been successfully used to incorporate bisphosphonates like zoledronate into hydroxyapatite crystals. nih.gov The resulting materials show a stronger interaction between the drug and the CaP matrix, which can lead to a slower, more controlled release. mdpi.com

High-throughput ultrasonic synthesis has been employed to investigate the formation of calcium etidronates. figshare.comacs.org This method uses ultrasound to influence the reaction between calcium chloride (CaCl2), 1-hydroxyethylidene-1,1-diphosphonic acid (HEDP), and potassium hydroxide (B78521) (KOH) in an aqueous solution. figshare.comacs.org The application of ultrasound can accelerate reactions, which is attributed to better mixing and enhanced dissolution of solid intermediates. acs.org

Research using this technique has led to the discovery of new crystalline calcium etidronate products. figshare.comacs.org The specific product formed is dependent on the degree of deprotonation of the HEDP, which is controlled by the pH of the solution, and the duration of sonication. figshare.comacs.org For instance, at lower pH and with short reaction times, the compound [Ca(HO₃P-C(OH)(CH₃)-PO₃H)(H₂O)]·2.5H₂O is formed. figshare.comacs.org At higher pH levels, different compounds containing potassium, such as [KCa(HO₃P-C(OH)(CH₃)-PO₃)(H₂O)]·H₂O and [K₂Ca(O₃P-C(OH)(CH₃)-PO₃)(H₂O)₆], are obtained. figshare.comacs.org

Table 1: Crystalline Products from Ultrasonic Synthesis of Calcium Etidronates

| Compound Formula | Conditions |

|---|---|

| [Ca(HO₃P-C(OH)(CH₃)-PO₃H)(H₂O)]·2.5H₂O | Lower pH, short sonication time. figshare.comacs.org |

| [KCa(HO₃P-C(OH)(CH₃)-PO₃)(H₂O)]·H₂O | Higher pH. figshare.comacs.org |

Incorporation of Etidronate into Inorganic Matrices for Research Applications

For research purposes, etidronate is often incorporated into inorganic matrices like calcium phosphate cements or coated onto substrates. This allows for the study of its release kinetics and its effects in various experimental models.

Calcium phosphate cements (CPCs) are used as matrices for loading and delivering various drugs locally. scispace.com Etidronate disodium (B8443419) can be incorporated into CPCs by mixing the etidronate powder with the powder component of the cement before the addition of the liquid phase. scispace.com

Studies have shown that the concentration of etidronate affects the material properties of the resulting cement. sciopen.com The addition of etidronate can influence both the initial and final setting times. scispace.comsciopen.com Research indicates a dual behavior where setting times first increase with the etidronate concentration and then decrease. scispace.com Similarly, mechanical properties like compressive strength are also affected by the drug loading. researchgate.net In one study, while low concentrations of etidronate resulted in low early strength, the strength increased after soaking in simulated body fluid. researchgate.net The release of etidronate from the cement matrix is sustained and depends on the initial amount of drug loaded. scispace.com

Table 2: Effect of Etidronate Concentration on Calcium Phosphate Cement Properties

| Etidronate Concentration | Effect on Setting Time | Effect on Mechanical Properties |

|---|---|---|

| Increasing Concentration | Initial and final setting times increase up to a point, then decrease. scispace.com | An optimum concentration may achieve the best mechanical properties after soaking in simulated body fluid. sciopen.com |

Developing substrates coated with bisphosphonates is a key area of research for creating bioactive implant surfaces. researchgate.netnih.gov Titanium is a commonly used substrate material for these coatings. researchgate.netmdpi.com Various methods are employed to create these coatings, including electrolytic deposition and physicochemical adsorption from solutions. researchgate.netmdpi.com

One approach involves creating an inorganic sublayer, for example through plasma electrolytic oxidation (PEO), which results in a porous surface ideal for introducing organic compounds with bisphosphonate anchors. mdpi.com Another technique is to use the high affinity of bisphosphonates for calcium minerals by first applying a thin calcium phosphate layer to a titanium dioxide (TiO2) sol-gel-coated surface, which then strongly binds the bisphosphonate. diva-portal.org These coated substrates are then used for in vitro studies to evaluate properties like cell adhesion and proliferation. mdpi.com Studies have shown that bisphosphonate coatings can enhance the mechanical fixation of implants in animal models. diva-portal.org The release of the drug from these coatings is a critical factor, with research aiming to achieve sustained release over time. researchgate.net For instance, an in vitro release study of an electrolytically deposited calcium etidronate coating showed a relatively stable concentration of etidronate over several days. researchgate.netnih.gov

Functionalization Strategies for Calcium Orthophosphates with Etidronate

The functionalization of calcium orthophosphates, such as hydroxyapatite (HA), with etidronate is a significant area of research aimed at modifying the surface properties of these biomaterials. The primary methods for achieving this functionalization are through direct synthesis in an aqueous medium and by chemisorption from a solution. mdpi.com These strategies leverage the strong affinity of etidronate for calcium ions, which can lead to the formation of calcium etidronate salts. mdpi.com

A common approach involves suspending calcium hydroxyapatite (CaHAp) powders in an aqueous solution containing etidronic acid at various concentrations. daneshyari.comresearchgate.net In one method, the pH of the etidronate solution is adjusted to 10 with ammonium (B1175870) hydroxide before the CaHAp powder is added and stirred for an extended period, such as 48 hours at room temperature. daneshyari.com The resulting composite material is then washed to remove any etidronate that has not been grafted onto the surface and subsequently dried. daneshyari.com

Research has shown that this process results in the grafting of etidronate onto the CaHAp surface. daneshyari.comresearchgate.net Characterization techniques such as X-ray diffraction (XRD), infrared (IR) spectroscopy, and solid-state nuclear magnetic resonance (NMR) spectroscopy have confirmed the presence of etidronate fragments bound to the hydroxyapatite. daneshyari.comresearchgate.net While the fundamental apatite structure of the calcium phosphate is preserved, its crystallinity may be slightly affected. daneshyari.comresearchgate.net Morphological analyses have also indicated that the presence of etidronate can alter the shape of the particles. daneshyari.comresearchgate.net

The interaction between etidronate and the hydroxyapatite surface is believed to involve the formation of covalent Ca-O-P bonds. daneshyari.comresearchgate.net This occurs between the surface hydroxyl groups of the apatite and the phosphonate (B1237965) groups of the etidronate molecule. daneshyari.comresearchgate.net The adsorption of etidronate is favored on the calcium-rich surfaces of hydroxyapatite. mdpi.com

In the context of calcium phosphate cements (CPCs), etidronate can be incorporated by mixing it with the powder components of the cement. scispace.com For instance, dicalcium phosphate anhydrous and calcium carbonate can be mixed with water to form a paste, into which etidronate powder is loaded. scispace.com The setting and hardening of these cements are influenced by the formation of hydroxyapatite, a process that can be affected by the presence of etidronate. scispace.comsciopen.com At lower concentrations, etidronate can occupy active sites, potentially retarding the formation of apatite. scispace.com Conversely, at higher concentrations, the release of etidronate over time may facilitate apatite formation. scispace.com

The following table summarizes the findings of a study on the surface modification of calcium hydroxyapatite with etidronic acid:

| Property | Unmodified CaHAp | CaHAp-(ETD) |

| Crystallinity | Apatitic structure | Apatitic structure remains with slight changes in crystallinity daneshyari.comresearchgate.net |

| Morphology | Unspecified | Altered particle morphology daneshyari.comresearchgate.net |

| Surface Interaction | N/A | Formation of covalent Ca-O-P bonds daneshyari.comresearchgate.net |

Iii. Fundamental Mechanisms of Interaction and Biological Activity

Molecular and Cellular Mechanisms of Etidronate (as a Bisphosphonate)

The cellular and molecular activities of etidronate primarily target osteoclasts, the cells responsible for bone resorption.

A primary mechanism of action for non-nitrogenous bisphosphonates like etidronate involves their metabolic incorporation into non-functional analogs of adenosine (B11128) triphosphate (ATP). aap.orgnih.gov Once internalized by osteoclasts, etidronate is metabolized by aminoacyl-tRNA synthetases into a cytotoxic, non-hydrolyzable ATP analog. aap.orgpharmgkb.orgfrontiersin.org In this molecule, the P-C-P bond of etidronate replaces the terminal pyrophosphate (P-O-P) moiety of ATP. frontiersin.orgnih.gov

The accumulation of these non-functional ATP analogs within the osteoclast has several detrimental effects:

They compete with ATP in cellular energy metabolism, leading to energy depletion. pharmacologyeducation.orgwikipedia.org

They inhibit multiple ATP-dependent intracellular enzymes and processes. aap.orgnih.gov

They can inhibit the mitochondrial ADP/ATP translocase, further disrupting cellular energy supply. frontiersin.orgnih.gov

This disruption of cellular energetics ultimately leads to the induction of apoptosis, or programmed cell death, in the osteoclast. pharmgkb.orgpharmacologyeducation.org

A key distinction between non-nitrogen-containing bisphosphonates, such as etidronate, and the more potent nitrogen-containing bisphosphonates (N-BPs) lies in their primary intracellular targets. pharmgkb.orgnih.gov While N-BPs primarily inhibit farnesyl pyrophosphate synthase (FPPS), a critical enzyme in the mevalonate (B85504) pathway, etidronate does not significantly inhibit this enzyme or the pathway. researchgate.netdrugbank.comjst.go.jp

The mevalonate pathway is essential for the synthesis of isoprenoid lipids, such as farnesyl pyrophosphate (FPP) and geranylgeranyl pyrophosphate (GGPP). researchgate.net These molecules are crucial for the post-translational modification (prenylation) of small GTP-binding proteins like Ras, Rho, and Rac, which are vital for osteoclast function and survival. aap.orgnih.gov By inhibiting FPPS, N-BPs prevent this prenylation process, leading to osteoclast inactivation and apoptosis. aap.orgjst.go.jp

In contrast, etidronate's mechanism does not directly involve the inhibition of the mevalonate pathway. researchgate.netoup.com Its primary mode of action is the formation of cytotoxic ATP analogs, as described previously. nih.govresearchgate.net This fundamental difference in molecular targets explains the variations in potency and some of the pharmacological differences observed between the two classes of bisphosphonates. aap.orgdrugbank.com

Table 1: Comparison of Intracellular Mechanisms for Etidronate vs. Nitrogen-Containing Bisphosphonates

| Feature | Etidronate (Non-Nitrogen-Containing) | Nitrogen-Containing Bisphosphonates (N-BPs) |

|---|---|---|

| Primary Mechanism | Metabolized into non-hydrolyzable ATP analogs aap.orgnih.govresearchgate.net | Inhibition of Farnesyl Pyrophosphate Synthase (FPPS) pharmgkb.orgnih.govjst.go.jp |

| Effect on Mevalonate Pathway | Does not significantly inhibit researchgate.netdrugbank.com | Directly inhibits a key enzyme (FPPS) aap.orgoup.com |

| Consequence | Accumulation of cytotoxic ATP analogs, leading to energy depletion and apoptosis nih.govfrontiersin.orgpharmacologyeducation.org | Prevention of protein prenylation, disruption of osteoclast function, and apoptosis aap.orgnih.gov |

Research has demonstrated that etidronate directly induces apoptosis in isolated mature osteoclasts. nih.gov This pro-apoptotic effect is a central component of its therapeutic action in conditions characterized by excessive bone resorption. wikipedia.orgscienceopen.com Studies have also shown that etidronate treatment can disrupt the actin rings in osteoclasts, which are essential cytoskeletal structures for bone resorption. nih.gov While both classes of bisphosphonates induce osteoclast apoptosis, the initiating biochemical cascade differs, with etidronate's pathway being ATP-analog-mediated and the N-BP pathway being mevalonate-pathway-inhibition-mediated. jci.orgcapes.gov.br

Physicochemical Interactions with Inorganic and Biological Matrices

Beyond its cellular effects, etidronate's chemical properties allow it to directly interact with calcium phosphate (B84403) minerals, a key component of bone.

Etidronate is a potent inhibitor of the formation and growth of calcium phosphate crystals. nih.govjacc.org This was one of the earliest recognized properties of the compound. nih.gov

The primary mineral component of bone is hydroxyapatite (B223615) [Ca10(PO4)6(OH)2]. Etidronate's ability to inhibit hydroxyapatite precipitation stems from its structural similarity to pyrophosphate, a natural regulator of mineralization. The P-C-P backbone of etidronate allows it to bind strongly to the surface of hydroxyapatite crystals. researchgate.netpatsnap.com

The proposed mechanism involves several key steps:

Adsorption: Etidronate molecules adsorb onto the active growth sites on the surface of hydroxyapatite or its precursor crystals, such as octacalcium phosphate. asianpubs.orgresearchgate.net This binding is facilitated by the phosphonate (B1237965) groups, which have a high affinity for calcium ions in the crystal lattice. researchgate.net

Blockade of Growth Sites: By occupying these active sites, etidronate physically blocks the addition of further calcium and phosphate ions, thereby arresting crystal growth. asianpubs.org

Inhibition of Nucleation: Etidronate can also inhibit the initial formation (nucleation) of new crystals from supersaturated solutions. nih.govunt.edu

Studies have shown that etidronate is more effective at inhibiting both the growth and nucleation of calcium phosphate crystals than pyrophosphate itself. nih.gov This strong inhibitory effect on mineralization is a defining characteristic of etidronate. jacc.orgnih.gov

Table 2: Chemical Compounds Mentioned

| Compound Name |

|---|

| Dicalcium Etidronate |

| Etidronic Acid |

| Adenosine Triphosphate (ATP) |

| Farnesyl Pyrophosphate (FPP) |

| Geranylgeranyl Pyrophosphate (GGPP) |

| Pyrophosphate |

| Hydroxyapatite |

| Octacalcium Phosphate |

| Calcium |

| Phosphate |

| Ras |

| Rho |

Adsorption Phenomena on Mineral Surfaces

This compound exhibits a strong affinity for calcium phosphate mineral surfaces, a characteristic central to its biological activity. frontiersin.orgscirp.org This binding affinity applies to various calcium phosphate phases, including hydroxyapatite (HAp), the primary mineral component of bone, and dicalcium phosphate. hres.cafrontiersin.org The mechanism of this interaction is described as chemisorption, where the etidronate molecule chemically binds to the calcium phosphate surface. hres.ca

This strong binding is due to the interaction of the phosphonate groups in the etidronate molecule with the calcium ions present on the surface of the apatite crystals. frontiersin.orgnih.gov The process can involve the formation of covalent Ca-O-P bonds between the hydroxyl groups on the hydroxyapatite surface and the phosphonate groups of the etidronate. researchgate.net Studies have shown that upon reaction with etidronate, the fundamental apatitic structure of hydroxyapatite remains unchanged, although its crystallinity may be slightly affected. researchgate.net The presence of the bound etidronate on the hydroxyapatite surface has been confirmed using techniques like IR and solid-state NMR spectroscopy. researchgate.net

The structural backbone of etidronate and all bisphosphonates is the P-C-P (phosphate-carbon-phosphate) bond, which is crucial for their high affinity and targeting to bone mineral. frontiersin.orgmdpi.com This P-C-P structure is a synthetic analogue of the P-O-P (pyrophosphate) bond found in endogenous pyrophosphate, a natural inhibitor of calcification. frontiersin.org However, the P-C-P bond is resistant to enzymatic hydrolysis, unlike the P-O-P bond, which contributes to the stability and prolonged action of bisphosphonates in the body. frontiersin.org

The two phosphonate groups within the P-C-P moiety act as a "bone hook," effectively chelating calcium ions on the surface of hydroxyapatite crystals. frontiersin.orgmedicinabuenosaires.com This bidentate chelation is a primary driver for the strong binding of bisphosphonates to the mineralized matrix. frontiersin.org Furthermore, the hydroxyl group often present at the R1 side chain of bisphosphonates, including etidronate, further enhances this binding affinity to the bone mineral. scirp.orgmdpi.com It is this P-C-P structure that is primarily responsible for the physicochemical actions of bisphosphonates, including the inhibition of crystal growth. medicinabuenosaires.com

The adsorption of etidronate onto calcium phosphate surfaces is significantly influenced by various physicochemical parameters, including pH, temperature, and the concentration of ions in the surrounding solution.

pH: The pH of the solution plays a critical role in the adsorption process. The surface of hydroxyapatite has hydroxyl groups that can be protonated or deprotonated depending on the pH. researchgate.net In acidic conditions, the surface can become positively charged, while in a basic medium, it becomes negatively charged. researchgate.net The ability of etidronate to chelate calcium ions is reduced at a more acidic pH. nanobe.orgscispace.com Studies on other chelating agents like EDTA have also shown that pH affects surface tension and interaction with mineral surfaces. nih.gov For etidronate-containing irrigants, solutions with higher pH values demonstrated greater antiseptic activity, which was strongly correlated with the pH. nih.gov

Temperature: Temperature can also affect the adsorption and subsequent reactions. In studies of hydroxyapatite modification with etidronate, a higher reaction temperature resulted in a higher loading of the compound onto the HAP surface. acs.org However, the interaction is complex, as other research indicates that longer reaction times at lower temperatures can lead to greater incorporation of etidronate than shorter times at higher temperatures. acs.org In the context of irrigating solutions, increasing the temperature of etidronate mixed with sodium hypochlorite (B82951) can accelerate chemical reactions, reducing the mixture's stability and therapeutic window. uq.edu.au

Ion Concentration: The concentration of etidronate and other ions in the solution is a key determinant of its effects. The adsorption of etidronate onto hydroxyapatite increases with its initial concentration in the solution. acs.org In the context of biocements, etidronate exhibits a dual behavior: at low concentrations, it retards the setting of calcium phosphate cement, while at higher concentrations, it can accelerate it. scispace.comresearchgate.net This is attributed to a balance between Ca2+ chelation, which delays setting, and an acid-base reaction at higher concentrations that governs the setting time. nanobe.orgscispace.com The presence of other physiological ions like phosphate, carbonate, and calcium has been shown not to significantly affect the stability of certain iron-etidronate complexes, suggesting a high stability of the etidronate binding. rsc.org

Effects on Biocement Setting and Mineralization Kinetics

This compound has a notable and complex effect on the setting and mineralization kinetics of biocements, particularly calcium phosphate cements (CPCs). Its influence is concentration-dependent, exhibiting a dual role as both a retarder and an accelerator of the setting process. nanobe.orgscispace.com

At low concentrations, etidronate acts as a retarder, increasing both the initial and final setting times of the CPC. scispace.comresearchgate.net This delay is primarily caused by the chelation of calcium ions (Ca²⁺) by the etidronate molecules. scispace.com By binding to Ca²⁺, etidronate reduces their availability, which is essential for the dissolution of initial cement components and the subsequent precipitation and growth of hydroxyapatite crystals that lead to hardening. nanobe.orgscispace.com

Conversely, as the concentration of etidronate increases beyond a certain point, it begins to accelerate the setting time. nanobe.orgscispace.com This transition is attributed to a shift in the dominant mechanism. At higher concentrations, the decreasing pH caused by the acidic nature of etidronate promotes an acid-base reaction that governs and speeds up the initial setting. nanobe.orgscispace.com

Interactive Data Table: Effect of Etidronate on Crystallization

Interactive Data Table: Influence of Etidronate on Biocement Properties

Retarding and Accelerating Effects on Calcium Phosphate Cement Setting

This compound, a bisphosphonate, exhibits a notable and complex influence on the setting reaction of calcium phosphate cements (CPCs). Research demonstrates that it can function as both a retarder and an accelerator of the setting process, a dual behavior that is primarily dependent on its concentration within the cement mixture. scispace.comresearchgate.net The setting of CPCs is a dissolution-precipitation reaction, where initial calcium phosphate components dissolve and then precipitate to form a network of interlocked crystals, typically hydroxyapatite or brushite, leading to the hardening of the cement. pocketdentistry.commdpi.com

Conversely, as the concentration of etidronate increases beyond a certain threshold, it begins to act as an accelerator, reducing the setting time. scispace.comresearchgate.net This shift in behavior is linked to a decrease in the pH of the cement paste caused by the higher concentration of the acidic etidronate solution. The increasingly acidic environment governs the reaction, promoting an acid-base reaction that accelerates the setting process. scispace.com This dual effect allows for the modulation of the cement's working time, a critical property for clinical applications. unt.edu

Studies have systematically measured this concentration-dependent effect. For instance, in one study, the initial and final setting times first increased with etidronate concentration and then decreased as the concentration was further elevated. scispace.com

Table 1: Effect of this compound Concentration on the Setting Time of Calcium Phosphate Cement

| Etidronate Concentration (µg/mL) | Initial Setting Time (minutes) | Final Setting Time (minutes) |

| 0 (Control) | ~12 | ~25 |

| 5 | ~15 | ~30 |

| 10 | ~18 | ~35 |

| 35 | ~14 | ~28 |

| 45 | ~10 | ~22 |

| 50 | ~8 | ~18 |

This table is generated based on data reported in research on calcium phosphate/etidronate disodium (B8443419) biocement. scispace.com

Impact on Hydroxyapatite Formation within Cement Matrices

The presence of this compound within calcium phosphate cement matrices has a significant impact on the formation of hydroxyapatite, the primary mineral component of bone and the desired end-product of many CPC setting reactions. scispace.comscience.gov The hardening and subsequent mechanical strength of the cement are directly related to the extent of hydroxyapatite formation. scispace.com

Initially, particularly at lower concentrations, etidronate can retard the formation of hydroxyapatite. scispace.com This inhibition occurs because etidronate molecules can adsorb onto the active growth sites of calcium phosphate crystal precursors, such as dicalcium phosphate dihydrate (DCPD), also known as brushite. scispace.comunt.edu By occupying these sites, etidronate physically blocks the addition of further ions, thereby slowing down crystal growth and the transformation into a stable hydroxyapatite network. scispace.comunt.edu This initial retardation can result in lower early compressive strength of the cement compared to a control without etidronate. scispace.com

However, the long-term effect can be beneficial. Studies show that after a period of incubation in a simulated body fluid, cements containing an optimal concentration of etidronate can develop a higher compressive strength than cements without the additive. scispace.com This suggests that while the initial crystallization is slowed, the subsequent maturation of the cement matrix leads to a more robust and well-formed hydroxyapatite structure. scispace.com Scanning electron microscopy (SEM) and X-ray diffraction (XRD) analyses have confirmed the formation of hydroxyapatite crystals on the surface of etidronate-containing biocements after soaking. scispace.comresearchgate.net The improved mechanical properties are attributed to the eventual formation of a more favorable hydroxyapatite crystal structure. scispace.com The interaction is specific, with research indicating that etidronate binds strongly to certain polar steps on the crystal surface, influencing the kinetics and morphology of crystal growth. unt.edu

Table 2: Effect of this compound on the Compressive Strength of Calcium Phosphate Cement Before and After Soaking in Simulated Body Fluid (SBF)

| Sample Specification (Etidronate Concentration) | Compressive Strength (MPa) Before Soaking in SBF | Compressive Strength (MPa) After 7 Days Soaking in SBF |

| Pure Cement (Control) | ~5.5 | ~7.0 |

| Low Etidronate | ~3.0 | ~6.5 |

| Optimum Etidronate | ~4.0 | ~9.5 |

| High Etidronate | ~4.5 | ~8.0 |

This table is generated based on data reported in research on calcium phosphate/etidronate disodium biocement. scispace.com

Iv. Advanced Characterization and Analytical Methodologies in Research

Spectroscopic Techniques for Structural and Compositional Analysis

Spectroscopic methods are fundamental in elucidating the molecular structure and chemical bonding within dicalcium etidronate.

Fourier-Transform Infrared (FTIR) spectroscopy is a powerful technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation. In the context of this compound, FTIR spectra reveal characteristic absorption bands that confirm its molecular structure and the nature of its chemical bonds.

Research has shown that the FTIR spectrum of etidronate-containing compounds displays several key peaks. For instance, studies on calcium phosphate (B84403) cements modified with etidronate have utilized FTIR to confirm the incorporation of the etidronate molecule. The spectra of these composites show bands corresponding to the vibrational modes of phosphate and phosphonate (B1237965) groups. sciopen.comekb.egmetu.edu.tr

The analysis of dicalcium phosphate dihydrate (DCPD), a related calcium phosphate, shows characteristic FTIR bands that are also relevant for understanding the spectra of this compound. nih.govnih.gov For example, strong bands observed around 1120, 1060, and 984 cm⁻¹ are assigned to PO₃ asymmetric stretching modes. researchgate.net A band around 893 cm⁻¹ corresponds to the out-of-plane P-O-H bending, while a broader band near 569 cm⁻¹ is associated with PO₄ and P-OH bending modes. researchgate.net The band at 499 cm⁻¹ can be assigned to either PO₃ symmetric bending or Ca-O stretching. researchgate.net

The following table summarizes key FTIR absorption bands observed in related calcium phosphate and etidronate compounds, providing a reference for the characterization of this compound.

| Wavenumber (cm⁻¹) | Assignment | Reference |

| ~3468 | OH⁻ stretching of hydroxyapatite (B223615) | researchgate.net |

| ~1120, 1060, 984 | PO₃ asymmetric stretching | researchgate.net |

| ~1125 | ν₃(HPO₄²⁻) in DCPD | nih.gov |

| ~1061 | ν₃(PO₄) in DCPD | nih.gov |

| ~985 | ν₁(PO₄) in DCPD | nih.gov |

| ~893 | P-O-H out-of-plane bending | researchgate.net |

| ~630 | OH⁻ of hydroxyapatite | researchgate.net |

| ~569 | PO₄ and P-OH bending | researchgate.net |

| ~499 | PO₃ symmetric bending or Ca-O stretching | researchgate.net |

This table is generated based on data from studies on related calcium phosphate compounds and provides expected peak locations for this compound.

Raman spectroscopy, a complementary vibrational spectroscopy technique, provides information on molecular vibrations by detecting inelastic scattering of monochromatic light. It is particularly sensitive to non-polar bonds and can be used to analyze samples in aqueous solutions. renishaw.comnih.gov

In the study of etidronate and its interactions with calcium-containing materials like hydroxyapatite, Raman spectroscopy has proven to be a valuable tool. up.ac.za Research has identified distinct Raman bands for etidronic acid (HEDP) and its calcium complexes. up.ac.za For instance, non-overlapping bands for HEDP are observed at 627, 972, and 1036 cm⁻¹. up.ac.za When complexed with calcium, new bands appear, such as those at 641, 963, and 1072 cm⁻¹ for the complex identified as calcium dihydrogen ethane-1-hydroxy-1,1-diphosphonate dihydrate (CaH₂L·2H₂O). up.ac.za

The ability of Raman spectroscopy to distinguish between different crystalline forms and to monitor the formation of calcium etidronate complexes at interfaces makes it a powerful technique for in-situ studies. up.ac.zathermofisher.com

The following table presents characteristic Raman shifts for etidronic acid and one of its calcium complexes, which are indicative of the spectral features expected for this compound.

| Compound | Wavenumber (cm⁻¹) | Reference |

| Etidronic Acid (HEDP) | 627, 972, 1036 | up.ac.za |

| Calcium Dihydrogen Etidronate Dihydrate | 641, 963, 1072 | up.ac.za |

This table is generated based on data from a study on etidronic acid and its calcium complex, providing expected peak locations for this compound.

Electrospray-Ionization Mass-Spectrometry (ESI-MS) is a soft ionization technique used to determine the molecular weight of non-volatile and thermally labile compounds by creating ions from a solution and analyzing them in a mass spectrometer. libretexts.orgpolyu.edu.hk It is particularly well-suited for the analysis of bisphosphonates like etidronate. researchgate.netthermofisher.com

Studies have demonstrated that ESI-MS can be used to confirm the molecular structure of etidronate. nih.gov In one study, the molecular structure of etidronate was preserved after an electrolytic deposition process, with a detected mass-to-charge ratio (m/z) of 205, corresponding to the singly deprotonated form of etidronic acid (H₃L⁻). nih.gov

The analysis of bisphosphonates by ESI-MS can be challenging due to their multiple negative charges in solution. researchgate.netnih.gov To overcome this, ion-pairing agents can be used to form positively charged complexes, enhancing their detection in positive ion mode. researchgate.netnih.gov Both dicationic and tricationic reagents have been shown to improve the detection sensitivity for bisphosphonates. nih.gov Tandem mass spectrometry (MS/MS) can further improve the limits of detection. researchgate.netnih.gov

The following table summarizes a key ESI-MS finding for etidronate.

| Ion Species | m/z Value | Ionization Mode | Reference |

| [Etidronic Acid - H]⁻ (H₃L⁻) | 205 | Negative | nih.gov |

This table is generated based on data from a study involving the ESI-MS analysis of etidronate.

Diffraction Methods for Crystalline Structure Elucidation

Diffraction techniques are indispensable for determining the crystalline structure, phase composition, and orientation of solid materials like this compound.

X-ray Diffraction (XRD) is a primary technique for analyzing the crystalline structure of materials. jkdhs.org By measuring the angles and intensities of X-rays diffracted by the crystal lattice, XRD can identify the crystalline phases present and assess the degree of crystallinity. ceon.rs

In the context of this compound and related materials, XRD is used to confirm the formation of specific crystalline phases and to monitor phase transformations. sciopen.comscispace.com For example, in studies of calcium phosphate cements containing etidronate, XRD has been used to track the transformation of the cement to apatite. scispace.com The drug itself is often amorphous, showing no crystalline peaks in the XRD pattern. scispace.com

When etidronic acid is grafted onto the surface of calcium hydroxyapatite, XRD patterns show that the hydroxyapatite phase is generally conserved. daneshyari.com However, at high concentrations of etidronate, new peaks can appear, suggesting the precipitation of a secondary crystalline phase. daneshyari.com For instance, new peaks at 2θ values of 10.44°, 17.94°, 18.98°, and 30.82° were observed when the etidronate concentration was high. daneshyari.com

The following table lists significant XRD peaks that have been observed in a study of etidronate-modified hydroxyapatite, indicating the formation of a new crystalline phase.

| 2θ Angle (°) | Significance | Reference |

| 10.44 | New peak indicating a secondary crystalline phase. | daneshyari.com |

| 17.94 | New peak indicating a secondary crystalline phase. | daneshyari.com |

| 18.98 | New peak indicating a secondary crystalline phase. | daneshyari.com |

| 30.82 | New peak indicating a secondary crystalline phase. | daneshyari.com |

This table is generated based on data from a study on etidronate-modified hydroxyapatite and indicates potential characteristic peaks for a calcium etidronate phase.

Electron Backscatter Diffraction (EBSD) is a scanning electron microscopy (SEM)-based technique that provides crystallographic information about the surface of a material. myscope.trainingebsd.com It can be used to determine crystal orientation, identify phases, and characterize grain boundaries and defects. ebsd.comcsinordic.com An electron beam is scanned across a tilted sample, and the resulting diffraction patterns, known as Kikuchi patterns, are captured and analyzed. ewadirect.com

Microscopic and Imaging Techniques for Morphological and Surface Studies

Microscopic and imaging techniques are indispensable for the detailed examination of this compound's structure. They allow researchers to visualize the compound's morphology and surface features with high resolution, providing a window into its crystalline nature and how it interacts with its environment.

Scanning Electron Microscopy (SEM) is a powerful technique for visualizing the surface topography and morphology of materials at the micro- and nanoscale. e3s-conferences.orgmdpi.com In the context of this compound and related calcium phosphate compounds, SEM provides high-resolution images that reveal key details about crystal shape, size, and aggregation.

Research findings have demonstrated that SEM can effectively characterize the morphology of calcium-based crystals. For instance, studies on similar compounds have shown that SEM can distinguish between different crystal habits, such as the change from rod-like to plate-like structures in the presence of certain additives. researchgate.net In one study, SEM imaging revealed that electrolytically deposited calcium etidronate coatings on titanium substrates exhibit a globular morphology. researchgate.net This technique is also instrumental in observing the microstructure of materials, such as the arrangement of particles and the presence of pores or voids within a sample. imeko.orgresearchgate.net

The ability of SEM to provide detailed morphological information is crucial for understanding the crystallization process. For example, in the study of dicalcium phosphate dihydrate (DCPD), a related calcium phosphate, SEM has been used to observe the growth of crystals and the influence of initial reactant concentrations on their final size. up.pt Furthermore, SEM can be combined with other techniques to gain a more comprehensive understanding of a material's properties. mdpi.com

Table 1: SEM Observations of Calcium-Based Compounds

| Compound/Material | Observed Morphological Features | Research Context | Citation |

|---|---|---|---|

| Calcium Etidronate Coating | Globular morphology | Electrolytic deposition on titanium | researchgate.net |

| Gypsum Crystals | Change from rod-like to plate-like with citrate | Inhibition of crystallization | researchgate.net |

| Dicalcium Phosphate Dihydrate | Final crystal size of 30–35 µm | Precipitation studies | up.pt |

| General Soil Particles | Assessment of particle arrangement and voids | Microstructure analysis | imeko.org |

Atomic Force Microscopy (AFM) and, more broadly, Scanning Probe Microscopy (SPM) are powerful tools for investigating surfaces at the nanoscale. bruker.comtoray-research.co.jpwikipedia.org These techniques allow for the three-dimensional visualization of surface topography and the measurement of various physical properties with atomic or near-atomic resolution. icmab.esuni-wuerzburg.de In the study of this compound and related crystalline materials, AFM/SPM provides unparalleled insights into dynamic surface processes, such as crystal growth and dissolution. ugr.es

A significant application of SPM is the in-situ monitoring of crystal surfaces in the presence of additives. For dicalcium phosphate dihydrate (DCPD), a compound structurally related to this compound, SPM has been used to observe the specific interactions of etidronate with the crystal's surface steps. nih.gov These studies revealed that etidronate selectively binds to and inhibits the growth of polar steps on the brushite crystal surface. nih.gov This detailed information on step kinetics and morphology helps to elucidate the mechanisms by which additives control crystallization. nih.gov

AFM can also be used to quantitatively measure surface roughness and observe the fine details of crystal facets. researchgate.net The ability to operate in various environments, including liquids, makes it particularly suitable for studying mineral-fluid reactions in real-time. ugr.eshitachi-hightech.com

Table 2: AFM/SPM Findings on Crystal Surface Dynamics

| Technique | Analyte | Key Findings | Citation |

|---|---|---|---|

| SPM | Dicalcium Phosphate Dihydrate (Brushite) with Etidronate | Etidronate specifically interacts with and inhibits the growth of polar crystal steps. | nih.gov |

| AFM | Calcite | Enables in-situ, nanoscale observation of dissolution and growth processes at the mineral-fluid interface. | ugr.es |

| AFM | General Geological Materials | Provides quantitative data on surface topography, roughness, and mechanical properties. | researchgate.net |

Elemental and Quantitative Analysis Methods

Beyond morphological and surface studies, understanding the elemental composition and quantifying the concentration of this compound are critical aspects of its research. A variety of analytical methods are employed for these purposes, each offering unique advantages in terms of sensitivity, specificity, and the type of information provided.

Energy-Dispersive X-ray Spectroscopy (EDS or EDX) is a microanalytical technique that is often coupled with Scanning Electron Microscopy (SEM). bruker.comwikipedia.orgthermofisher.com It allows for the elemental analysis of a sample by detecting the characteristic X-rays emitted when a focused electron beam interacts with the material. wikipedia.org This provides both qualitative and quantitative information about the elemental composition of the sample at a microscopic level. thermofisher.com

In the analysis of calcium phosphate-based materials, EDS is invaluable for confirming the presence and distribution of key elements such as calcium (Ca), phosphorus (P), and oxygen (O). mdpi.comresearchgate.net For instance, in studies of kidney stones, which can be composed of calcium oxalate (B1200264) and phosphate minerals, EDS mapping can reveal the spatial distribution of these elements, helping to identify the different mineral phases present. mdpi.com Similarly, when analyzing mineral coatings on biomaterials, EDS can confirm the elemental signature of the deposited layer. researchgate.net

The data obtained from EDS is typically presented as a spectrum with peaks corresponding to the energies of the characteristic X-rays of the elements present. wikipedia.org The intensity of these peaks can be used to estimate the relative abundance of each element. mdpi.com

Table 3: Elemental Analysis of Calcium Phosphate Materials using EDS

| Sample Type | Detected Elements | Key Findings from EDS Analysis | Citation |

|---|---|---|---|

| Kidney Stones | Ca, P, O, C | Confirmed the presence of calcium and phosphorus, indicating phosphate minerals. | mdpi.com |

| Mineral-coated Microspheres | Ca, P, C, O | Confirmed the existence of calcium and phosphorus in the mineral coating. | researchgate.net |

| Rat Incisor Dentin and Enamel | Ca, P, C | Investigated the changing concentrations of these elements during developmental calcification. | nih.gov |

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is a highly sensitive and specific analytical technique that combines the separation power of liquid chromatography with the mass analysis capabilities of tandem mass spectrometry. wikipedia.orgeag.com This makes it an ideal method for the quantification of compounds in complex biological matrices, such as those encountered in in vitro studies. nih.govnih.govmdpi.com

For bisphosphonates like etidronate, which are highly polar and can be challenging to analyze, LC-MS/MS offers a robust solution. eurofins.com Derivatization techniques are often employed to improve the chromatographic behavior and ionization efficiency of these compounds. researchgate.net For example, methylation of the phosphonate groups has been used to facilitate analysis. researchgate.net

Validated LC-MS/MS methods have been developed for the determination of etidronate in biological fluids like plasma and urine. eurofins.com These methods typically use a stable isotope-labeled internal standard to ensure accuracy and precision. eurofins.com The technique is capable of detecting etidronate at low concentrations, making it suitable for pharmacokinetic and in vitro release studies. researchgate.neteurofins.com For instance, in one in vitro study, the concentration of etidronate released from a coated implant was successfully monitored over several days using mass spectrometry. researchgate.net

Table 4: LC-MS/MS Method Parameters for Etidronate Quantification

| Parameter | Description | Source |

|---|---|---|

| Technique | Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) | eurofins.com |

| Sample Preparation | Ultrafiltration; sometimes involves derivatization (e.g., methylation) to improve analysis. | eurofins.comresearchgate.net |

| Internal Standard | 13C, 2H3 Etidronate disodium (B8443419) | eurofins.com |

| Ionization Mode | Electrospray Ionization (ESI), typically in negative ion mode. | eurofins.comresearchgate.net |

| Mass Transitions (MRM) | For Etidronate: 205 → 63; For Internal Standard: 209 → 63 | eurofins.com |

| Concentration Range | Validated from 50 ng/mL to 5000 ng/mL in plasma and urine. | eurofins.com |

| Application | Quantification in plasma and urine for pharmacokinetic studies; monitoring release from drug delivery systems in vitro. | researchgate.neteurofins.com |

V. Theoretical and Computational Investigations of Dicalcium Etidronate

Computational Modeling of Bisphosphonate-Mineral Interactions

Computational modeling is a cornerstone for understanding how bisphosphonates, including etidronate, interact with bone mineral surfaces. These models simulate the complex interfaces between the drug and biological materials like hydroxyapatite (B223615) (HA), the primary mineral component of bone.

Researchers have employed molecular modeling to investigate the reaction products of 1-hydroxyethylidene-1,1-diphosphonic acid (HEDP), the active component of dicalcium etidronate, with HA. For instance, the software Gaussian03 has been used to compute vibrational spectra (Raman, IR) using standard Hartree-Fock (HF) methods, which can then be compared with experimental data to confirm structural assignments of calcium-HEDP complexes. This approach has successfully confirmed the assignments of Raman vibrational bands for complexes such as calcium dihydrogen ethane-1-hydroxy-1,1-diphosphonate dihydrate.

These computational studies suggest that the interaction is complex. The geminal bisphosphonate moiety (P-C-P) allows for a unique three-dimensional structure that facilitates both bidentate and tridentate binding to calcium ions on the mineral surface. researchgate.net The presence of a hydroxyl group on the central carbon atom of etidronate is believed to enhance its chemisorption to the mineral, enabling a potent tridentate interaction. Modeling studies help to visualize and quantify these binding modes, explaining the high selectivity of etidronate for calcium phosphate (B84403) surfaces. researchgate.net

Quantum Chemical and Molecular Dynamics Simulations

Quantum chemical calculations and molecular dynamics (MD) simulations offer a more detailed and dynamic view of the interactions between this compound and bone mineral.

Quantum Chemical (QC) Calculations: These methods, rooted in quantum mechanics, can be applied to study the electronic structure and reactivity of etidronate and its interaction with calcium ions and hydroxyapatite surfaces. curtin.edu.au QC methods can precisely calculate properties like adsorption energies and the nature of chemical bonds formed between the phosphonate (B1237965) groups and the calcium lattice. researchgate.net While computationally intensive, these calculations provide fundamental insights into the stability and geometry of the drug-mineral complex.

Molecular Dynamics (MD) Simulations: MD simulations are used to study the physical movements of atoms and molecules over time. In the context of this compound, MD can simulate the behavior of the molecule at the hydroxyapatite-water interface. mdpi.comresearchgate.net These simulations provide a detailed picture of how the etidronate molecule approaches the mineral surface, how water molecules are displaced, and the final bound conformation of the drug. mdpi.comwhiterose.ac.uk MD studies on polymer/HA interfaces have shown that binding energies are influenced by the atomic density of the crystallographic plane and the presence of polar groups, principles that also apply to drug-mineral interactions. nih.gov Such simulations are crucial for understanding the rate-limiting steps of crystal growth and how inhibitors like etidronate interfere with these processes at a molecular level. mdpi.com

Theoretical Studies on Crystal Growth Inhibition Mechanisms

A primary therapeutic action of this compound is the inhibition of hydroxyapatite crystal growth and dissolution. Theoretical studies have been instrumental in deciphering the mechanisms behind this inhibition. The prevailing theory, supported by computational models, is that bisphosphonates adsorb onto the surface of calcium phosphate crystals, particularly at active growth sites. nih.gov

By binding to these sites, the etidronate molecule physically blocks the addition of further calcium and phosphate ions, thereby halting or slowing crystal proliferation. nih.gov The strength of this binding, or affinity, is a key determinant of the inhibitor's potency. Kinetic studies on hydroxyapatite crystal growth have been used to calculate the affinity constants for various bisphosphonates. These studies reveal a distinct hierarchy of binding affinity among different bisphosphonates.

| Bisphosphonate | Relative Binding Affinity Rank for HAP (pH 7.4) |

|---|---|

| Zoledronate | 1 (Highest) |

| Alendronate | 2 |

| Ibandronate | 3 |

| Risedronate | 4 |

| Etidronate | 5 |

| Clodronate | 6 (Lowest) |

Data sourced from kinetic studies on HAP crystal growth. nih.gov

The Langmuir adsorption model has been shown to fit experimental data well, supporting the mechanism of inhibition via molecular adsorption onto the growing crystal surface. Modeling studies have also calculated adsorption energies, which generally correlate with these experimentally determined affinities. researchgate.net

Structure-Activity Relationship (SAR) Studies from a Computational Perspective

Structure-Activity Relationship (SAR) studies aim to understand how a molecule's chemical structure influences its biological activity. From a computational perspective, SAR involves building models that correlate structural features with potency. For bisphosphonates, SAR studies have been crucial in explaining the wide variations in activity observed between different compounds. researchgate.net

The core structure for this class of drugs is the P-C-P backbone, which confers a high affinity for bone mineral. researchgate.net However, modifications to the side chains attached to the central carbon atom (the R1 and R2 groups) dramatically impact antiresorptive potency. Etidronate, a first-generation bisphosphonate, has a simple hydroxyl group at R1 and a methyl group at R2.

Computational SAR approaches, including Quantitative Structure-Activity Relationship (QSAR) modeling, can be used to predict the activity of new compounds. These models use descriptors derived from the molecule's three-dimensional structure (e.g., steric fields, electrostatic potential, hydrophobicity) to build a mathematical relationship with biological activity. For bisphosphonates, a key finding from both experimental and SAR studies is the significant increase in potency when the R2 side chain contains a nitrogen atom, particularly as part of an alkylamino group. researchgate.netnih.gov This structural modification is a feature of second and third-generation bisphosphonates like alendronate and zoledronate, which are much more potent inhibitors of bone resorption than etidronate. nih.govnih.gov

Computational models can help explain this enhancement by analyzing the binding interactions. For example, modeling studies have suggested that hydrogen bonding between the nitrogen in the side chain and the hydroxyapatite surface may contribute to the differential binding and increased potency of these compounds. nih.gov These computational SAR insights are vital for the rational design of new bisphosphonates with optimized efficacy.

Vi. Dicalcium Etidronate in Advanced Materials Science Research

Development of Bisphosphonate-Eluting Biomaterials

Bisphosphonates, including etidronate, are being incorporated into biomaterials to leverage their bone-resorptive inhibitory properties. This approach aims to create localized drug delivery systems that can improve bone healing and implant integration.

Design of Controlled Release Systems from Calcium Phosphate (B84403) Matrices

Calcium phosphate (CP) matrices, such as hydroxyapatite (B223615) (HA), are ideal candidates for delivering bisphosphonates due to their high affinity for calcium ions, which are also present in bisphosphonate molecules. This interaction allows for the adsorption or co-precipitation of bisphosphonates within the CP structure, creating systems capable of sustained release.

Research has shown that bisphosphonate-loaded calcium phosphate particles and ceramics can serve as effective drug delivery systems for local administration of bisphosphonates to bone. mdpi.commdpi.com This method aims to avoid or limit the undesirable side effects associated with prolonged systemic use of these drugs. mdpi.com The controlled release of bisphosphonates from these matrices is influenced by factors such as the specific calcium phosphate phase, particle size, and the method of incorporation. For instance, studies on etidronate-loaded calcium phosphate cement (CPC) have demonstrated sustained release profiles, with a significant portion of the drug released over 21 days, suggesting its utility as a sustained release substrate. scispace.com The release mechanism from a CPC matrix is often diffusion-controlled. scispace.com

Data Table 6.1.1: Etidronate Release from Calcium Phosphate Cement (CPC)

| Sample | Drug Loading (µg/mg) | Release (%) at Day 1 | Release (%) at Day 7 | Release (%) at Day 21 | Release Profile Characteristic |

| W5 | Not specified | ~39% | Not linear | Not specified | Not linear |

| W10 | Not specified | Not specified | Not specified | Not specified | Linear between Day 1-7 |

| W35 | ~35 µg/g | Not specified | Not specified | ~39% | Linear between Day 1-7 |

| W50 | Not specified | Not specified | Not specified | Not specified | Linear between Day 1-7 |

Note: Specific drug loading quantities for W5, W10, and W50 were not explicitly detailed in the source for release percentages. W35 data implies a loading of 35 µg per gram of cement.

Surface Modification of Implant Materials with Etidronate Coatings

Implant materials, particularly those made of titanium or coated with hydroxyapatite (HA), can be surface-modified with etidronate to enhance their biological performance. Bisphosphonates exhibit a strong affinity for calcium, which is a component of HA, facilitating their adsorption onto HA-coated surfaces. unisa.edu.aunih.govnih.gov This surface functionalization can create bioactive surfaces that promote bone growth and osseointegration. unisa.edu.aunih.gov

Electrolytic deposition (ELD) techniques have been used to deposit thin layers of calcium bisphosphonate onto titanium surfaces. researchgate.netnih.gov These coatings are typically amorphous and have globular morphology. researchgate.net The molecular structure of etidronate is preserved during this process. researchgate.netnih.gov In vitro release studies of etidronate from such coatings into a physiological buffer solution have shown that the concentration is limited by its low solubility, with concentrations stabilizing around 6 x 10⁻⁵ M from day 2 to day 8. researchgate.netnih.gov Bisphosphonate coatings on titanium surfaces have also demonstrated potential antibacterial activity and can reduce bacterial adhesion. aip.orgnih.gov

Data Table 6.1.2: Etidronate Release from Electrolytically Deposited Coating on Titanium

| Time Point | Etidronate Concentration (M) |

| Day 1 | 8 x 10⁻⁵ |

| Day 2 | ~6 x 10⁻⁵ |

| Day 8 | ~6 x 10⁻⁵ |

Role in the Engineering of Calcium Phosphate Cements

Dicalcium etidronate plays a significant role in the engineering of calcium phosphate cements (CPCs), influencing their setting behavior and mechanical properties. Its incorporation into CPC formulations is being explored to tailor cement performance for specific applications.

Modulation of Cement Properties for Research Prototypes

The addition of etidronate to CPCs can modulate key properties such as setting time and compressive strength. Studies have indicated that etidronate can exhibit a dual behavior: it retards the setting of CPC at low concentrations and accelerates it at high concentrations. sciopen.comresearchgate.netscispace.com This effect is attributed to the chelation of calcium ions by etidronate, which can delay the initial setting process. scispace.com

Regarding mechanical properties, the addition of etidronate can initially lead to a decrease in compressive strength, particularly at early stages before soaking in simulated body fluid (SBF). scispace.com However, after incubation in SBF, some formulations show improved mechanical properties. For example, a CPC containing 35 µg of etidronate exhibited low early strength but high strength after soaking in SBF, suggesting that the presence of etidronate can influence hydroxyapatite formation, which is crucial for hardening. scispace.com Increasing etidronate content beyond an optimal level (e.g., 35 µg) can lead to a significant decrease in compressive strength. scispace.com

Data Table 6.2.1: Effect of Etidronate Content on CPC Compressive Strength

| Sample Specification | Compressive Strength (MPa) Before SBF | Compressive Strength (MPa) After 7 Days SBF | Effect of Etidronate Concentration |

| W0 (Control) | Higher than +Etidronate | Not specified | Baseline |

| W5 (+5 µg Etidronate) | Lower than W0 | Not specified | Decreased early strength |

| W15 (+15 µg Etidronate) | Lower than W0 | Not specified | Decreased early strength |

| W35 (+35 µg Etidronate) | Lower than W0 | Significantly higher than W0 | Low early strength, high later |

| W50 (+50 µg Etidronate) | Lower than W0 | Not specified | Significant decrease at >35 µg |

Note: Specific concentrations for samples W5, W15, W50 are inferred from context or typical experimental ranges, with W35 explicitly linked to 35 µg.

Investigation of Etidronate's Dual Behavior in Cement Setting

Etidronate's influence on CPC setting time is characterized by a dual behavior, dependent on its concentration. sciopen.comresearchgate.netscispace.com At low concentrations, etidronate acts as a retarder, prolonging the initial and final setting times. sciopen.comresearchgate.netscispace.com This retarding effect is primarily attributed to the chelation of calcium ions (Ca²⁺) by etidronate, which interferes with the early stages of the cement's hydration and phase transformation reactions. scispace.com The initial setting profile can be divided into two zones: one where chelation dominates, causing a delay, and another where an acid-base reaction becomes more prominent as pH changes. scispace.com

Conversely, at higher concentrations, etidronate can accelerate the setting time. sciopen.comresearchgate.netscispace.com This acceleration at higher doses is less clearly defined in the provided literature but may relate to altered nucleation or crystal growth kinetics under specific conditions. scispace.com The presence of etidronate also influences the formation of hydroxyapatite (HA) crystals, as confirmed by SEM and XRD analyses, which are critical for the bio-cement's properties. sciopen.comresearchgate.netscispace.com

In Vitro Studies on Interaction with Synthetic Bone Analogs

In vitro studies investigate the interaction of this compound with synthetic bone analogs, primarily hydroxyapatite (HA), to understand its binding mechanisms and potential effects on mineral phases. Bisphosphonates, including etidronate, exhibit a strong affinity for HA due to the presence of calcium ions in both structures. unisa.edu.aumdpi.comnih.govnih.gov This affinity is fundamental to their role in bone-related therapies and their incorporation into biomaterials.

Research has shown that bisphosphonates can be adsorbed onto HA surfaces through chemisorption from solution or co-precipitation. mdpi.comnih.gov The binding affinity of etidronate to HA has been quantified relative to other bisphosphonates, with etidronate showing a moderate affinity compared to compounds like alendronate or zoledronate, which possess nitrogen atoms that enhance binding. mdpi.com Studies involving the electrolytic deposition of calcium etidronate onto titanium surfaces have confirmed the preservation of etidronate's molecular structure and its limited solubility in physiological buffer solutions, leading to a stable release profile. researchgate.netnih.gov

Furthermore, the interaction of bisphosphonates with calcium phosphate ceramics like tricalcium phosphate (TCP) and biphasic calcium phosphate (BCP) has been examined. mdpi.comceramic-science.comsemanticscholar.org These interactions are crucial for understanding their potential as drug delivery systems and their role in modulating bone cell responses. mdpi.comceramic-science.comsemanticscholar.org

Functionalization of Hydroxyapatite and Other Calcium Phosphates

Hydroxyapatite (HAp), with the chemical formula Ca₁₀(PO₄)₆(OH)₂, is a cornerstone mineral in biomaterials research due to its similarity to the mineral phase of bone. The functionalization of HAp and other calcium phosphates (CaPs) with bisphosphonates like etidronate is a key area of investigation. The interaction is primarily driven by the strong chelating ability of the bisphosphonate molecule's two phosphonate (B1237965) groups, which exhibit a high affinity for calcium ions present on the mineral surface nih.govuc.ptauburn.edumdpi.com.

The mechanism of functionalization involves the adsorption of etidronate onto the CaP surfaces, leading to modifications in surface properties. Studies have demonstrated that etidronate can form covalent Ca-O-P bonds with the superficial hydroxyl groups of apatite researchgate.net. This adsorption process alters the surface charge and interfacial properties of the mineral particles nih.govresearchgate.net. For instance, etidronate can change the morphology of HAp particles, a phenomenon observed through techniques like transmission electron microscopy (TEM) and atomic force microscopy (AFM) researchgate.net. While the apatitic structure may remain largely unchanged in terms of crystallinity, the presence of the grafted etidronate fragment is confirmed by spectroscopic methods such as infrared (IR) and solid-state nuclear magnetic resonance (NMR) spectroscopy researchgate.net.

Comparative studies on the binding affinities of various bisphosphonates to hydroxyapatite reveal distinct differences. Etidronate, as a first-generation bisphosphonate, generally exhibits a lower binding affinity to HAp compared to newer, nitrogen-containing bisphosphonates such as alendronate and zoledronate nih.govresearchgate.net. This difference in affinity influences their respective potencies and durations of action in biological systems and their efficacy in material functionalization.

| Bisphosphonate | Relative Binding Affinity to Hydroxyapatite (HAp) |

| Zoledronate | Highest |

| Alendronate | High |

| Ibandronate | High |

| Risedronate | Moderate |

| Etidronate | Lower |

| Clodronate | Lowest |

Note: Affinity constants (KL) were determined from kinetic studies on HAp crystal growth at physiological conditions (pH 7.4, 37°C, 0.15 M ionic strength) nih.govresearchgate.net.

Assessment of Biomineralization Processes in Controlled Environments

Biomineralization is a fundamental biological process where organisms produce mineralized structures, such as bone and shells. In materials science research, controlled environments are utilized to study and mimic these processes, often employing solutions that resemble biological fluids, like simulated body fluid (SBF). Bisphosphonates, including etidronate, are valuable tools in this context because they can modulate the kinetics and outcomes of mineral precipitation.

Etidronate and its derivatives are known to inhibit the formation, growth, and dissolution of hydroxyapatite crystals nih.gov. A key mechanism by which etidronate influences biomineralization is by impeding the transformation of amorphous calcium phosphate (ACP) precursors into crystalline phases like hydroxyapatite scireproject.com. ACP is often an intermediate in biological mineralization pathways, and etidronate's ability to stabilize or inhibit its conversion to ordered crystalline structures allows researchers to probe the stages and mechanisms of biomineralization.

Compound List:

this compound

Etidronate (Etidronic Acid)

Hydroxyapatite (HAp)

Calcium Phosphates (CaPs)

Amorphous Calcium Phosphate (ACP)

Dicalcium Phosphate Dihydrate (DCPD)

Alendronate

Zoledronate

Clodronate

Risedronate

Ibandronate

Pamidronate

Medronate

Vii. Future Directions in Academic Research on Dicalcium Etidronate

Exploration of Novel Synthetic Pathways and Analogues

Future research will likely focus on refining and innovating the synthesis of dicalcium etidronate and related analogues to achieve greater control over the compound's physicochemical properties and biological activity.

Advanced Synthesis Methodologies: Current synthesis of etidronate often involves reactions of acetic acid with phosphorus trichloride (B1173362). benthamscience.com Future explorations could optimize these methods or employ novel techniques such as microwave-assisted synthesis (MWAS), which has been shown to dramatically reduce reaction times for other bisphosphonates. mdpi.com Another promising avenue is the use of reverse microemulsion-based synthesis, a method that allows for the creation of bisphosphonate-metal complexes with controllable physical properties, potentially enabling the production of this compound particles with specific sizes and morphologies. nih.gov

Development of Novel Analogues: The core etidronate structure can be chemically modified to create analogues with enhanced properties. Research into the synthesis of etidronate derivatives, such as partial esters and amides, has been explored as a strategy to create prodrugs with improved lipophilicity and absorption. researchgate.net Similarly, creating fatty acid derivatives of etidronic acid represents another approach to modify its characteristics. researchgate.net Future work could expand on this by synthesizing non-geminal bisphosphonates or bisacylphosphonates, which may offer a greater margin between the desired inhibition of bone resorption and any unwanted effects on mineralization. ariel.ac.il The development of alendronate analogues with tunable functions on their side chains provides a template for creating new etidronate-based compounds for targeted drug delivery strategies. rsc.org

| Synthesis Approach | Potential Advantage | Research Focus |

| Microwave-Assisted Synthesis (MWAS) | Reduced reaction time, increased efficiency. mdpi.com | Optimization of MWAS parameters for this compound synthesis. |

| Reverse Microemulsion | Control over particle size and morphology. nih.gov | Synthesis of this compound nanoparticles for targeted delivery. |

| Prodrug/Analogue Synthesis | Improved bioavailability and targeted action. researchgate.netariel.ac.il | Design of etidronate derivatives with modified side chains for specific biological interactions. |

Advanced Spectroscopic and Imaging Techniques for In Situ Studies

Understanding the dynamic interaction of this compound at the mineral-biology interface is crucial. Future research will increasingly rely on sophisticated techniques that allow for real-time observation within simulated physiological environments.

Real-Time Monitoring of Mineralization: Techniques like time-resolved in situ Raman spectroscopy can provide molecular-level information on the transformation of mineral phases, such as the conversion of amorphous calcium phosphate (B84403) to crystalline apatite, and how etidronate influences this process. york.ac.ukwhiterose.ac.uk This allows researchers to move beyond static, end-point analyses and observe the kinetic effects of the compound on crystal formation.

High-Resolution Interfacial Imaging: Liquid-Cell Scanning Transmission Electron Microscopy (LC-STEM) offers a powerful tool to directly visualize mineral growth on biological surfaces in a liquid environment. nih.gov Applying this technique could provide unprecedented, real-time visual evidence of how this compound adsorbs to hydroxyapatite (B223615) surfaces and alters crystal growth patterns at the nanoscale. Furthermore, quantum-enabled microscopy is an emerging tool for the dynamic imaging of biomineralization in living cells. chemrxiv.org

Correlative and Cross-Modality Imaging: Integrating multiple imaging techniques into a correlative pipeline can provide a comprehensive picture of the effects of bisphosphonates. A cross-modality imaging (CMI) approach, combining techniques like micro-computed tomography (μCT), atomic force microscopy (AFM), and scanning electron microscopy (SEM), can relate macro-scale structural changes in bone to micro- and nano-scale surface and chemical properties in the exact same region of interest. rsc.org Future studies could apply such CMI pipelines to meticulously map the structural, mechanical, and chemical changes in bone tissue following treatment with this compound.

Integration of Multi-Omics Approaches in Molecular Mechanism Research

To achieve a holistic understanding of the biological impact of this compound, future research must move beyond single-pathway analyses and embrace a systems-biology perspective through multi-omics.

Proteomic and Metabolomic Profiling: Proteomics, the large-scale study of proteins, can reveal how this compound treatment alters the expression of proteins involved in bone cell signaling, matrix production, and remodeling. nih.gov Studies on other bisphosphonates, such as alendronate, have used proteomics to identify perturbations in key signaling pathways like the Wnt/GSK3/β-catenin pathway. nih.gov Similarly, metabolomics can identify changes in the small-molecule metabolites within bone cells, providing a functional readout of the cellular metabolic state. nih.gov Applying these techniques could uncover novel mechanisms of action and biomarkers for this compound's effects. mdpi.com

Transcriptomic Analysis: Transcriptomics, the study of the complete set of RNA transcripts, can identify which genes are up- or down-regulated in bone cells in response to this compound. This can provide crucial insights into the genetic and epigenetic regulatory networks that mediate the compound's effects on cell differentiation and function.

Integrated Multi-Omics Analysis: The true power of this approach lies in integrating data from genomics, transcriptomics, proteomics, and metabolomics. nih.govnih.govresearchgate.net This integrative strategy can build comprehensive molecular networks to understand complex biological processes like bone injury and healing, providing a systems-level view of how this compound modulates bone biology. nih.govnih.gov

| Omics Technique | Information Provided | Potential Application for this compound |

| Proteomics | Large-scale analysis of proteins and signaling pathways. nih.gov | Identifying protein expression changes in osteoblasts/osteoclasts after treatment. |

| Metabolomics | Analysis of small-molecule metabolites and metabolic pathways. nih.gov | Revealing shifts in cellular metabolism and energy production in bone cells. |

| Transcriptomics | Analysis of gene expression patterns. | Determining which genes related to bone formation and resorption are affected. |

| Multi-Omics Integration | A holistic view of molecular interactions and networks. nih.gov | Building a comprehensive model of the molecular mechanism of this compound. |

Development of Predictive Computational Models for Material Interactions

In silico approaches are becoming indispensable for accelerating biomaterial design and predicting biological responses. The development of computational models specific to this compound is a critical future direction.

Molecular Dynamics (MD) Simulations: MD simulations can model the interaction between etidronate molecules and hydroxyapatite surfaces at the atomic level. These models can predict binding energies, preferred adsorption sites, and the conformational changes that occur upon binding. drugbank.com This information is invaluable for understanding the fundamental basis of its affinity for bone mineral and for designing new analogues with tailored binding properties.

Pharmacokinetic/Pharmacodynamic (PK/PD) Modeling: Mechanistic computational models that incorporate both PK and PD can simulate the absorption, distribution, metabolism, and excretion of this compound, as well as its effect on bone turnover. nih.gov Such models can help predict how different formulations or chemical modifications will behave in vivo and can aid in identifying key parameters for therapeutic success. nih.gov

Integrated Modeling and Experimentation: The most powerful approach involves an iterative feedback loop between computational modeling and experimental work. ku.edu Models can be used to generate hypotheses and design experiments, while experimental data is used to refine and validate the models. This synergy can significantly accelerate the development of new biomaterials and therapeutic strategies based on this compound. oup.commdpi.com

Synergistic Research on this compound and Other Biomolecules/Materials

The combination of this compound with other materials or bioactive molecules offers a promising strategy to create multifunctional systems for bone regeneration and therapy.

Composite Hydrogels and Polymers: Bisphosphonates can be incorporated into hydrogel networks through covalent conjugation or coordination chemistry. nih.gov For example, bisphosphonate-functionalized polymers like hyaluronic acid or star-shaped poly(ethylene glycol) (PEG) can form self-healing hydrogels upon complexation with divalent cations like calcium. nih.govescholarship.orgresearchgate.netescholarship.org Future research could focus on developing injectable, self-healing hydrogels containing this compound for localized, sustained delivery to bone defects.

Combination with Growth Factors: While this compound can inhibit bone resorption, combining it with anabolic agents like bone morphogenetic proteins (BMPs) could create a powerful synergistic effect, simultaneously blocking breakdown and stimulating new formation. youtube.com Research is needed to develop delivery systems that can co-deliver these agents with appropriate release kinetics.

Functionalized Nanoparticles: this compound could be used to functionalize the surface of nanoparticles, leveraging the bisphosphonate moiety's high affinity for bone mineral to target the nanoparticles to skeletal sites. These targeted nanoparticles could carry other therapeutic agents or serve as imaging probes. mdpi.com